Nonalactone

Description

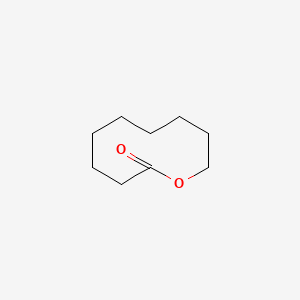

Structure

2D Structure

3D Structure

Properties

CAS No. |

6008-27-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

oxecan-2-one |

InChI |

InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2 |

InChI Key |

FTXUQEKXCJSWMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCOC(=O)CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Nonalactone

This technical guide provides a comprehensive overview of the core chemical and physical properties of nonalactone, with a focus on its gamma (γ) and delta (δ) isomers. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines typical experimental methodologies, and presents a generalized experimental workflow.

Nonalactones are organic compounds that belong to the lactone family, which are cyclic esters. They are notably used as flavor and fragrance agents due to their characteristic scents, with γ-nonalactone often described as having a coconut-like aroma.[1][2]

General and Chemical Properties

This section details the fundamental chemical identifiers and properties of γ-nonalactone and δ-nonalactone.

| Property | γ-Nonalactone | δ-Nonalactone |

| Synonyms | Aldehyde C-18, Coconut Aldehyde, 4-Hydroxynonanoic acid γ-lactone[3][4][5] | 5-Hydroxynonanoic acid δ-lactone, 6-butyltetrahydro-2H-pyran-2-one[6][7] |

| CAS Number | 104-61-0[3][8] | 3301-94-8[9][10] |

| Molecular Formula | C₉H₁₆O₂[3][11] | C₉H₁₆O₂[10][12] |

| Molecular Weight | 156.22 g/mol [3][11] | 156.22 g/mol [10][12] |

| Appearance | Colorless to pale yellow liquid[3][5] | Colorless to pale yellow liquid[10][12] |

| Odor | Coconut, creamy, sweet[1][3] | Sweet, creamy, milky, coconut-like[7] |

Physical Properties

The physical properties of γ-nonalactone and δ-nonalactone are summarized below, providing essential data for handling, formulation, and storage.

| Property | γ-Nonalactone | δ-Nonalactone |

| Melting Point | Approx. 26°C[3] | -26°C[6][13] |

| Boiling Point | 121-122°C at 6 mmHg[1][8], 281°C at 760 mmHg[3] | 115-116°C at 2 mmHg[9][14], 250°C at 760 mmHg[14] |

| Density | 0.958-0.976 g/cm³ at 25°C[1][4][15] | 0.893-0.999 g/mL at 25°C[9][12] |

| Refractive Index | 1.446-1.450 at 20°C[4][16] | 1.452-1.458 at 20°C[12][14] |

| Flash Point | >110°C (>230°F)[3][5] | 110°C (230°F)[10] |

| Vapor Pressure | 0.002 hPa at 20°C[3] | 0.018 mmHg at 25°C[14] |

Solubility Data

The solubility of nonalactones is a critical parameter for their application in various formulations.

| Solvent | γ-Nonalactone Solubility | δ-Nonalactone Solubility |

| Water | Slightly soluble/insoluble[3][17] | Very slightly soluble[14] |

| Alcohol (Ethanol) | Soluble[3][17] | Soluble[12] |

| Oils (Fixed Oils) | Soluble[3][17] | Data not available |

| Propylene Glycol | Soluble[4][17] | Data not available |

| Glycerol | Practically insoluble[17] | Data not available |

Experimental Protocols

While specific, detailed experimental protocols from individual studies are not provided in the initial search results, this section outlines the standard methodologies used to determine the key physical properties listed above.

4.1. Determination of Purity (Gas-Liquid Chromatography - GLC)

-

Principle: This method separates volatile compounds in a mixture. A sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the components between a stationary phase and a mobile gas phase.

-

Apparatus: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Chromatographic Conditions: The oven temperature is programmed to increase over time to ensure the separation of all components. The injector and detector temperatures are maintained at a high constant temperature.

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks to determine its purity as a percentage.

-

4.2. Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: A distillation apparatus or a specialized boiling point apparatus (e.g., Sivolobov's method for small quantities).

-

Methodology (Distillation Method):

-

The this compound sample is placed in a distillation flask.

-

The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

-

The temperature at which the liquid boils and the vapor condenses and is collected is recorded as the boiling point at the given atmospheric pressure. For boiling points at reduced pressure, a vacuum pump is connected to the apparatus.

-

4.3. Determination of Density

-

Principle: Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer or a digital density meter.

-

Methodology (Pycnometer Method):

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample, and the temperature is allowed to equilibrate to the specified temperature (e.g., 25°C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

4.4. Determination of Refractive Index

-

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Methodology:

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the scale, with the temperature being controlled and recorded.

-

Visualizations

5.1. Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance like this compound.

Safety and Handling

-

Handling: Use in a well-ventilated area.[18] Avoid contact with skin and eyes.[19] Personal protective equipment such as safety glasses and gloves should be worn.[19][20]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container, protected from light and heat.[3][18]

-

Stability: Stable under recommended storage conditions.[3] Incompatible with strong oxidizing agents and strong bases.[20]

This guide provides a foundational understanding of the chemical and physical properties of γ- and δ-nonalactone for scientific and research applications. For more detailed information, consulting the cited sources is recommended.

References

- 1. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]

- 2. kffindia.com [kffindia.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aurochemicals.com [aurochemicals.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. De Monchy Aromatics delta this compound [demonchyaromatics.com]

- 8. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]

- 9. d-Nonalactone 98 , FCC, FG 3301-94-8 [sigmaaldrich.com]

- 10. ScenTree - Delta-nonalactone (CAS N° 3301-94-8) [scentree.co]

- 11. γ-Nonalactone - Wikipedia [en.wikipedia.org]

- 12. Delta-Nonalactone | C9H16O2 | CID 18698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. delta-Nonalactone CAS#: 3301-94-8 [m.chemicalbook.com]

- 14. delta-nonalactone, 3301-94-8 [thegoodscentscompany.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. ventos.com [ventos.com]

- 17. scent.vn [scent.vn]

- 18. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 19. extrasynthese.com [extrasynthese.com]

- 20. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

The Ubiquitous Coconut Aroma: A Technical Guide to the Natural Occurrence of γ-Nonalactone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Nonalactone, a vital aroma compound renowned for its characteristic coconut-like scent, is a naturally occurring lactone found across a diverse range of plant species. Its presence is a key contributor to the desirable flavor and fragrance profiles of many fruits and is also imparted to wines and spirits through aging in oak barrels. This technical guide provides a comprehensive overview of the natural occurrence of γ-nonalactone in plants, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of plant-derived secondary metabolites and their applications.

Natural Occurrence and Quantitative Data

γ-Nonalactone has been identified in a variety of plant tissues, most notably in fruits such as peaches (Prunus persica) and apricots (Prunus armeniaca), as well as in various species of oak wood (Quercus spp.). While its presence is widely acknowledged, comprehensive quantitative data across different plant materials can be sparse. The concentration of γ-nonalactone can be influenced by factors such as cultivar, ripeness, and environmental conditions.

Below is a summary of available quantitative data for γ-nonalactone in selected plant materials. It is important to note that in some studies, γ-nonalactone is reported as a contributor to the overall aroma profile without specific quantification, or it is noted for having a low odor activity value in certain matrices.

| Plant Species | Cultivar/Variety | Plant Part | Concentration | Reference |

| Peach (Prunus persica) | Chongyanghong, Ruiguang 19, Zaohongxia, Zaohong 2, Wuyuehuo | Fruit | Contributes significantly to aroma profile | [1] |

| Apricot (Prunus armeniaca) | Not Specified | Fruit | Low Odor Activity Value | [2] |

| Oak (Quercus robur, Quercus petraea) | Not Specified | Wood | Varies significantly between species | [3] |

Note: The table will be updated as more definitive quantitative data becomes available.

Experimental Protocols

The accurate extraction and quantification of γ-nonalactone from complex plant matrices are critical for research and quality control. The following sections detail established methodologies for these processes.

Extraction of γ-Nonalactone from Plant Material

Two primary methods for the extraction of γ-nonalactone from plant tissues are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and Solvent Extraction for a broader recovery of compounds.

This method is ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.[4][5][6]

Materials:

-

Homogenized plant material (freshly frozen in liquid nitrogen and ground to a fine powder)[4]

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated magnetic stirrer or water bath with stirring capabilities

Protocol:

-

Place a known amount (e.g., 1-5 g) of the homogenized plant powder into a 20 mL headspace vial.

-

Add a defined volume of saturated NaCl solution (e.g., 2 mL) to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with continuous stirring.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under continued heating and agitation.

-

Retract the fiber into the needle and immediately introduce it into the gas chromatograph (GC) injection port for thermal desorption.

This method is suitable for a more exhaustive extraction of semi-volatile and non-volatile compounds.[7][8]

Materials:

-

Homogenized plant material (freeze-dried and powdered)

-

Organic solvents (e.g., dichloromethane, diethyl ether, or a mixture of pentane (B18724) and diethyl ether)

-

Centrifuge tubes

-

Vortex mixer or sonicator

-

Centrifuge

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator or gentle stream of nitrogen

Protocol:

-

Weigh a known amount (e.g., 5-10 g) of the freeze-dried and powdered plant material into a centrifuge tube.

-

Add a specific volume of the chosen organic solvent (e.g., 20 mL).

-

Vortex or sonicate the mixture for a defined period (e.g., 30 minutes) to ensure thorough extraction.

-

Centrifuge the mixture to pellet the solid plant material.

-

Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat the extraction process (steps 2-5) on the plant material pellet two more times to ensure complete extraction.

-

Combine all the solvent extracts.

-

Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

The concentrated extract is now ready for GC-MS analysis.

Quantification of γ-Nonalactone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like γ-nonalactone.[4][9]

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A polar capillary column is typically used for aroma compounds (e.g., DB-WAX, HP-INNOWax; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: 5°C/min to 240°C.

-

Final hold: 5 min at 240°C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of γ-nonalactone (e.g., m/z 85).

-

Quantification Procedure:

-

Calibration Curve: Prepare a series of standard solutions of γ-nonalactone of known concentrations in a suitable solvent.

-

Internal Standard: Add a fixed concentration of an appropriate internal standard (e.g., a deuterated analog of γ-nonalactone or a compound with similar chemical properties not present in the sample) to each standard solution and the prepared plant extracts.

-

Analysis: Inject the standard solutions and the sample extracts into the GC-MS system.

-

Data Processing: Integrate the peak areas of γ-nonalactone and the internal standard.

-

Calculation: Construct a calibration curve by plotting the ratio of the peak area of γ-nonalactone to the peak area of the internal standard against the concentration of the γ-nonalactone standards. Use the regression equation of the calibration curve to calculate the concentration of γ-nonalactone in the sample extracts.

References

- 1. researchgate.net [researchgate.net]

- 2. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography-selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Microbial Production of γ-Nonalactone: A Technical Guide to Biosynthesis in Yeast and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Nonalactone is a significant aroma compound, prized for its characteristic coconut-like, fruity fragrance, and is widely utilized in the food, beverage, and cosmetic industries. While chemical synthesis is a common route for its production, there is a growing demand for "natural" flavors derived from biological sources. This technical guide provides an in-depth exploration of the biosynthesis of γ-nonalactone in two key microbial kingdoms: yeast and bacteria. We will delve into the core metabolic pathways, present quantitative data from various studies, detail experimental protocols for its production and analysis, and visualize the intricate biological processes involved.

Biosynthesis of γ-Nonalactone in Yeast

Yeast, particularly species like Saccharomyces cerevisiae and Sporobolomyces odorus, have been identified as proficient producers of γ-nonalactone. The primary precursor for its biosynthesis in these organisms is linoleic acid, an unsaturated fatty acid. Two distinct stereoselective pathways have been elucidated, leading to the formation of either the (S) or (R)-enantiomer of γ-nonalactone.

The 13-Lipoxygenase Pathway to (S)-γ-Nonalactone

This pathway is initiated by the action of 13-lipoxygenase on linoleic acid, which leads to the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE). This intermediate is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE). Through a series of β-oxidation steps followed by one α-oxidation step, 13-HODE is converted into (S)-4-hydroxynonanoic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) to yield (S)-γ-nonalactone.[1][2] This pathway results in an enantiomeric excess of the (S)-form, approximately 60%.[1][2]

References

Olfactory Perception of Nonalactone Enantiomers: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of volatile organic compounds plays a pivotal role in their olfactory perception. This technical guide provides an in-depth analysis of the olfactory perception of the enantiomers of γ-nonalactone, a significant flavor and fragrance compound. It details the distinct sensory profiles of (R)- and (S)-γ-nonalactone, their odor detection thresholds, and the underlying principles of their interaction with the human olfactory system. This document synthesizes quantitative data from various studies, outlines key experimental protocols for sensory and analytical evaluation, and visualizes the critical biological and experimental workflows. Understanding the chiral discrimination of these lactones at the molecular level is crucial for advancements in flavor chemistry, fragrance development, and the study of chemosensory reception.

Introduction: The Significance of Chirality in Olfaction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in sensory science. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities, including distinct tastes and smells. This phenomenon arises from the stereospecific interactions with chiral biological receptors, such as olfactory receptors in the nasal cavity. The human olfactory system, comprising approximately 400 different types of olfactory receptors, can differentiate between enantiomers, leading to varied odor perceptions.

γ-Nonalactone, commonly known as "coconut aldehyde," is a widely used aroma compound found in various fruits, and fermented products. It possesses a chiral center at the C4 position, resulting in two enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. These enantiomers, despite their identical chemical formula and most physical properties, are perceived with distinct odor characteristics and potencies, providing a classic example of chiral recognition in olfaction.

Sensory Profile of γ-Nonalactone Enantiomers

The sensory characteristics of the (R) and (S) enantiomers of γ-nonalactone have been evaluated through sensory panel assessments. These studies consistently demonstrate significant differences in both the qualitative description of the odor and the quantitative measurement of their detection thresholds.

Odor Characterization

The (R)-enantiomer is predominantly responsible for the characteristic sweet, creamy, and coconut-like aroma associated with γ-nonalactone. In contrast, the (S)-enantiomer is often described as having a less pleasant, fatty, and sometimes moldy or waxy character.

Table 1: Odor Descriptors for γ-Nonalactone Enantiomers

| Enantiomer | Predominant Odor Descriptors |

| (R)-γ-nonalactone | Sweet, Coconut, Creamy, Fruity |

| (S)-γ-nonalactone | Fatty, Waxy, Herbaceous, slightly Coconut-like |

Note: The intensity of these descriptors can vary with concentration.

Odor Detection Thresholds

The odor detection threshold is a critical quantitative measure of an odorant's potency. For the enantiomers of γ-nonalactone, a notable difference in their detection thresholds in various media has been reported, highlighting the stereoselectivity of the olfactory receptors.

Table 2: Odor Detection Thresholds of γ-Nonalactone Enantiomers in Red Wine

| Enantiomer | Odor Detection Threshold (µg/L) |

| (R)-γ-nonalactone | 285[1][2] |

| (S)-γ-nonalactone | 91[1][2] |

The significantly lower odor threshold of the (S)-enantiomer indicates that it is a more potent odorant than the (R)-enantiomer, despite the latter often being considered to have the more characteristic and desirable "coconut" aroma.

Experimental Protocols

The characterization of the olfactory properties of chiral compounds like γ-nonalactone relies on a combination of sensory and analytical techniques.

Sensory Analysis: Odor Threshold Determination (ASTM E679)

The determination of odor detection thresholds is a standardized procedure, often following the guidelines of ASTM International.

Protocol: Forced-Choice Ascending Concentration Series Method (ASTM E679)

-

Panelist Selection and Training: A panel of assessors (typically 20-30 individuals) is screened for their olfactory acuity. Panelists are trained to familiarize themselves with the odor of the target compounds and the testing procedure.

-

Sample Preparation: A series of dilutions of each enantiomer is prepared in a suitable solvent (e.g., deodorized ethanol (B145695) or water). The concentrations are arranged in an ascending geometric series (e.g., increasing by a factor of 2 or 3).

-

Presentation: A three-alternative forced-choice (3-AFC) method is commonly used. For each concentration level, three samples are presented to the panelist: two blanks (solvent only) and one containing the odorant. The position of the odorant-containing sample is randomized.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. This process is repeated for each concentration step in the ascending series.

-

Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made. The group threshold is then calculated as the geometric mean of the individual thresholds.

Analytical Separation: Chiral Gas Chromatography

To analyze the enantiomeric composition of γ-nonalactone in a sample, chiral gas chromatography (GC) is the method of choice.

Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample containing γ-nonalactone is diluted in a suitable solvent (e.g., dichloromethane). If the lactone is in a complex matrix, a prior extraction step like solid-phase microextraction (SPME) may be necessary.

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column is used. Cyclodextrin-based stationary phases (e.g., Rt-βDEXcst) are commonly employed for the separation of lactone enantiomers. The GC is coupled to a mass spectrometer for identification and quantification.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 230 °C at 3 °C/minute.

-

MS Transfer Line Temperature: 230 °C

-

-

Data Analysis: The enantiomers are identified based on their retention times, which are compared to those of authentic standards of (R)- and (S)-γ-nonalactone. The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers.

Molecular Basis of Perception: Olfactory Signaling Pathway

The perception of odorants like the nonalactone enantiomers begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.

When an odorant molecule binds to its specific OR, it triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The stereospecificity of this interaction is the reason for the different odor perceptions of the this compound enantiomers. The chiral binding pocket of the OR can accommodate one enantiomer more favorably than the other, leading to a stronger or different signaling cascade. While the specific human olfactory receptors for γ-nonalactone enantiomers are not yet definitively identified, research suggests that receptors in the OR52 family may be involved in the perception of lactones.

Experimental and Logical Workflows

The comprehensive analysis of chiral odorants involves a multi-step process that integrates analytical chemistry and sensory science.

Conclusion and Future Directions

The distinct olfactory perception of (R)- and (S)-γ-nonalactone serves as a compelling illustration of the principles of stereochemical recognition in the human olfactory system. The sweet, coconut-like aroma of the (R)-enantiomer contrasts sharply with the fatty, waxy notes of its (S)-counterpart, a difference that is further underscored by their differing odor detection thresholds. This guide has provided a comprehensive overview of the sensory and analytical methodologies employed to characterize these differences, as well as the fundamental biological pathway of olfaction.

Future research in this area should focus on the definitive identification of the specific human olfactory receptors that bind to the this compound enantiomers. Deorphanizing these receptors will enable detailed in-vitro studies of their binding affinities and activation patterns, providing a more complete understanding of the molecular basis for their distinct odor perceptions. Furthermore, quantitative sensory studies with detailed descriptor analysis will provide a more nuanced understanding of the subtle differences in their aroma profiles. Such advancements will not only deepen our fundamental knowledge of chemosensation but also pave the way for more precise and targeted applications in the flavor and fragrance industries.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of γ-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of γ-nonalactone, a key aroma compound found in various natural products and utilized in the flavor, fragrance, and pharmaceutical industries. Understanding its fragmentation behavior is crucial for its unambiguous identification, quantification, and quality control in complex matrices.

Quantitative Fragmentation Pattern of γ-Nonalactone

Under standard electron ionization (70 eV), γ-nonalactone (molecular weight: 156.22 g/mol ) undergoes characteristic fragmentation, yielding a series of diagnostic ions. The relative intensities of the most abundant fragments are summarized in the table below. The base peak, the most intense signal in the spectrum, is consistently observed at a mass-to-charge ratio (m/z) of 85.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 156 | Low | [M]•+ (Molecular Ion) |

| 85 | 100 | [C₅H₉O]⁺ (McLafferty Rearrangement Product) |

| 56 | ~8 | [C₄H₈]•+ |

| 41 | ~12 | [C₃H₅]⁺ |

| 29 | ~24 | [C₂H₅]⁺ |

| 27 | ~13 | [C₂H₃]⁺ |

The Core Fragmentation Pathway: A Mechanistic Perspective

The fragmentation of γ-nonalactone is primarily governed by the presence of the lactone functional group and the alkyl side chain. The initial event is the removal of an electron from the molecule to form a molecular ion ([M]•+). The most prominent fragmentation pathway leading to the stable base peak at m/z 85 is a classic example of a McLafferty-type rearrangement.

This rearrangement involves the transfer of a hydrogen atom from the γ-position of the pentyl side chain to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons of the side chain. This results in the formation of a neutral butene molecule and a charged enol species with m/z 85.

Further fragmentation of the m/z 85 ion and other fragmentation pathways of the molecular ion, such as alpha-cleavage, lead to the formation of the smaller observed ions.

Experimental Protocols for Mass Spectrometric Analysis

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

Sample Preparation:

A dilute solution of γ-nonalactone is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. The concentration is typically in the range of 1-100 ppm, depending on the sensitivity of the instrument.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is maintained at a high temperature, such as 250°C, to ensure rapid volatilization of the analyte.

-

Column: A non-polar or medium-polarity capillary column is commonly used. A popular choice is a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in a mixture and to produce sharp chromatographic peaks. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250-280°C at a rate of 10-15°C/min.

-

Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate of approximately 1-1.5 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the standard method for generating a reproducible fragmentation pattern.

-

Ionization Energy: A standard electron energy of 70 eV is used to ensure extensive and consistent fragmentation, allowing for library matching.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and rapid scanning capabilities.

-

Scan Range: The mass-to-charge ratio is typically scanned over a range of m/z 35-400 to capture the molecular ion and all significant fragment ions.

-

Ion Source Temperature: The ion source is heated, typically to 230°C, to prevent condensation of the analyte.

-

Transfer Line Temperature: The interface between the GC and the MS is heated to a temperature similar to the final oven temperature (e.g., 280°C) to ensure the efficient transfer of the analyte into the ion source.

This in-depth guide provides the foundational knowledge for the confident identification and analysis of γ-nonalactone using mass spectrometry. The characteristic fragmentation pattern, dominated by the m/z 85 base peak arising from a McLafferty rearrangement, serves as a reliable fingerprint for this important compound.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of γ-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for γ-nonalactone. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications. This guide includes tabulated spectral data, detailed experimental protocols, and a structural diagram for easy reference and interpretation.

Structure of γ-Nonalactone

γ-Nonalactone, also known as aldehyde C-18, is a nine-carbon lactone with a characteristic coconut-like aroma. Its chemical structure and atom numbering for NMR signal assignment are depicted below.

Caption: Molecular structure of γ-nonalactone with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of γ-nonalactone provides information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the chemical shifts (δ), multiplicities, and coupling constants (J) typically observed for γ-nonalactone in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-9 (CH₃) | 0.89 | triplet | 6.8 |

| H-5, H-6, H-7, H-8 (4 x CH₂) | 1.25 - 1.40 | multiplet | - |

| H-3 (CH₂) | 1.95 - 2.15 | multiplet | - |

| H-2 (CH₂) | 2.45 - 2.55 | multiplet | - |

| H-4 (CH) | 4.45 | multiplet | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of γ-nonalactone provides information about the carbon framework of the molecule. The table below lists the chemical shifts for each carbon atom in deuterated chloroform (CDCl₃).

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-9 | 14.0 |

| C-8 | 22.5 |

| C-7 | 25.0 |

| C-3 | 27.9 |

| C-2 | 29.0 |

| C-6 | 31.7 |

| C-5 | 35.5 |

| C-4 | 81.1 |

| C-1 (C=O) | 177.5 |

Note: These assignments are based on typical chemical shift values for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of γ-nonalactone.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of γ-nonalactone for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0 to 200 ppm is typically used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of the different protons.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for γ-nonalactone.

Caption: A flowchart outlining the key steps in the NMR analysis of γ-nonalactone.

γ-Nonalactone as a Semiochemical in Insect Communication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Nonalactone, a naturally occurring chiral lactone found in various fruits, flowers, and fermented products, plays a significant role in the chemical ecology of insects. As a semiochemical, it mediates both intraspecific and interspecific communication, acting as a kairomone, attractant, or repellent depending on the insect species and the ecological context. This technical guide provides a comprehensive overview of the role of γ-nonalactone in insect communication, detailing its effects on insect behavior, the underlying neurophysiological mechanisms of its perception, and the experimental protocols used to study these interactions.

Data Presentation: Quantitative Behavioral and Electrophysiological Responses

The following tables summarize the quantitative data on the behavioral and electrophysiological responses of various insect species to γ-nonalactone and related lactones.

Table 1: Behavioral Responses of Insects to γ-Nonalactone in Olfactometer Assays

| Insect Species | Order: Family | Type of Assay | Concentration/Dose | Behavioral Response (e.g., % Attraction, Choice Index) | Reference |

| Culex pipiens quinquefasciatus | Diptera: Culicidae | Y-tube olfactometer | 10⁻² M | Significant repellent effect observed. | [1] |

| Aedes aegypti | Diptera: Culicidae | Y-tube olfactometer | 10⁻² M | No significant repellent or attractive response. | |

| Anastrepha fraterculus (virgin females) | Diptera: Tephritidae | Field cage | 100 mg lure | Attracted to a synthetic analog of γ-lactone. | [2] |

| Anastrepha fraterculus (mated females) | Diptera: Tephritidae | Field cage | 100 mg lure | Not significantly attracted to a synthetic analog of γ-lactone. | [2] |

| Carpophilus hemipterus | Coleoptera: Nitidulidae | Wind-tunnel bioassay | Not specified | Aggregation pheromone activity enhanced by food volatiles. | [3] |

Table 2: Electrophysiological Responses of Insects to γ-Nonalactone (EAG)

| Insect Species | Order: Family | Sex | Concentration/Dose | EAG Response (mV or % of standard) | Reference |

| Anastrepha fraterculus | Diptera: Tephritidae | Male & Female | 100 mg lure | Significant antennal response to a synthetic γ-lactone analog. | [2] |

| Cydia pomonella (Codling Moth) | Lepidoptera: Tortricidae | Male | Not specified in abstract | EAG responses to various pheromone analogs tested, but not specifically γ-nonalactone. | [4][5] |

| Phthorimaea operculella (Potato Tuber Moth) | Lepidoptera: Gelechiidae | Male & Female | 1000 µg | Females showed higher EAG responses to a range of plant volatiles compared to males. | [6] |

| Helicoverpa zea | Lepidoptera: Noctuidae | Male | Not specified | Species-specific EAG response spectra to various volatile compounds. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. Below are standard protocols for key experiments cited in the study of γ-nonalactone as a semiochemical.

Olfactometer Bioassays (Y-tube and Multi-arm)

Objective: To assess the behavioral response (attraction, repellency, or neutrality) of an insect to a volatile chemical.

Materials:

-

Y-tube or multi-arm olfactometer

-

Purified and humidified air source

-

Flow meters

-

Odor sources (e.g., filter paper treated with γ-nonalactone solution, solvent control)

-

Test insects (of a specific age, sex, and physiological state)

-

Observation chamber with controlled lighting and temperature

Protocol:

-

Preparation: The olfactometer is cleaned thoroughly with a solvent (e.g., ethanol, hexane) and baked to remove any residual odors.

-

Airflow: A constant, laminar flow of purified and humidified air is passed through each arm of the olfactometer. Airflow rates are precisely controlled using flow meters.

-

Odor Application: The test odor (γ-nonalactone dissolved in a solvent) is applied to a filter paper and placed in the designated odor chamber of one arm. A solvent-treated filter paper serves as the control in the other arm.

-

Insect Release: A single insect is introduced at the base of the olfactometer.

-

Observation: The insect's movement is observed for a set period. The first choice of arm and/or the time spent in each arm is recorded.

-

Replication: The experiment is repeated with multiple insects to obtain statistically significant data. The positions of the test and control arms are switched between trials to avoid positional bias.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using statistical tests such as the Chi-square test or a binomial test. A choice index can be calculated as: (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to a specific odorant.

Materials:

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrolyte solution (e.g., Ringer's solution)

-

High-impedance DC amplifier

-

Data acquisition system (computer with appropriate software)

-

Odor delivery system (puffing purified air over a treated filter paper)

Protocol:

-

Antennal Preparation: An antenna is excised from a live, immobilized insect. The base and the tip of the antenna are cut to ensure good electrical contact.

-

Mounting: The antenna is mounted between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is connected to the distal end of the antenna, and the reference electrode is connected to the basal end.

-

Stimulation: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying the volatile stimulus (γ-nonalactone) are introduced into this airstream for a short duration (e.g., 0.5 seconds).

-

Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified, recorded, and digitized.

-

Controls: A solvent puff is used as a negative control, and a standard known odorant is used as a positive control to ensure the preparation is responsive.

-

Dose-Response: Different concentrations of γ-nonalactone are tested to generate a dose-response curve.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are often normalized as a percentage of the response to a standard compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which specific compounds in a complex mixture elicit an electrophysiological response from an insect's antenna.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Effluent splitter

-

Heated transfer line

-

EAG setup (as described above)

-

Humidified air source

Protocol:

-

GC Separation: A sample containing a mixture of volatile compounds (e.g., a plant headspace extract) is injected into the GC. The compounds are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to the GC's detector (FID), which produces a chromatogram showing all the separated compounds. The other portion is directed through a heated transfer line to the EAG preparation.

-

Antennal Detection: The GC effluent is mixed with a stream of humidified air and passed over the prepared insect antenna.

-

Simultaneous Recording: The FID signal and the EAG signal are recorded simultaneously.

-

Data Analysis: The retention times of the peaks in the FID chromatogram are compared with the times at which the antenna shows a response (depolarization). This allows for the identification of the specific compounds in the mixture that are biologically active.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The perception of γ-nonalactone and other semiochemicals in insects is a complex process involving a series of molecular events. While the complete picture is still being elucidated, the primary mechanism involves the interaction of odorant molecules with olfactory receptors located on the dendrites of olfactory sensory neurons (OSNs). Two main families of receptors are involved in insect olfaction: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). Recent evidence also suggests a modulatory role for G-protein coupled receptors (GPCRs) in some olfactory signaling pathways.[8][9][10][11][12]

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Semiochemical Identification and Characterization

The process of identifying and characterizing a semiochemical like γ-nonalactone involves a multi-step workflow that integrates chemical analysis and biological assays.

Caption: Workflow for semiochemical discovery and application.

Conclusion

γ-Nonalactone is a versatile semiochemical that influences the behavior of a diverse range of insect species. Its role as a kairomone, in particular, presents significant opportunities for the development of novel and environmentally benign pest management strategies. By attracting natural enemies of pest species, γ-nonalactone can be integrated into biological control programs. Furthermore, understanding the specific olfactory receptors and signaling pathways involved in its perception can pave the way for the design of more potent and selective attractants or repellents for targeted insect species. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of insect chemical communication and to translate this knowledge into practical applications for agriculture and public health. Continued research into the dose-dependent responses of a wider array of insects and the precise molecular interactions at the receptor level will further enhance our ability to harness the power of semiochemicals like γ-nonalactone.

References

- 1. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionotropic and metabotropic mechanisms in chemoreception: 'chance or design'? | EMBO Reports [link.springer.com]

- 3. Aggregation pheromone of driedfruit beetle,Carpophilus hemipterus Wind-tunnel bioassay and identification of two novel tetraene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orientational behaviors and EAG responses of male codling moth after exposure to synthetic sex pheromone from various dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Insect Odorant Response Sensitivity Is Tuned by Metabotropically Autoregulated Olfactory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster [frontiersin.org]

- 9. Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Chirality and stereochemistry of γ-nonalactone

An In-depth Technical Guide to the Chirality and Stereochemistry of γ-Nonalactone

Introduction to γ-Nonalactone

γ-Nonalactone, systematically known as 5-pentyloxolan-2-one, is a nine-carbon (C9) aliphatic γ-lactone.[1] It is a colorless to pale yellow liquid widely recognized for its characteristic strong, coconut-like aroma.[2][3] Although commonly referred to by the trade name "Aldehyde C-18," this is a misnomer, as its chemical structure is unequivocally a cyclic ester (lactone), not an aldehyde.[1] This compound is a significant component in the flavor and fragrance industries and occurs naturally in a variety of fruits such as peaches, apricots, and papayas, as well as in fermented products like beer, wine, and spirits.[3]

Chirality and Stereoisomers of γ-Nonalactone

The stereochemistry of γ-nonalactone is centered around a single chiral carbon atom at the 5-position of the lactone ring (the carbon atom adjacent to the ring oxygen).[1] This asymmetry gives rise to two distinct, non-superimposable mirror-image stereoisomers, known as enantiomers.

These enantiomers are designated as:

-

(R)-(+)-γ-Nonalactone

-

(S)-(-)-γ-Nonalactone

While these molecules share identical physical properties like molecular weight, boiling point, and density, they differ in their interaction with plane-polarized light and, most significantly, in their sensory properties due to the chiral nature of olfactory receptors.[1]

Quantitative Data and Sensory Profile of Stereoisomers

The distinct spatial arrangements of the (R) and (S) enantiomers lead to different interactions with chiral olfactory receptors, resulting in unique odor profiles and detection thresholds. The (R)-enantiomer is predominantly found in natural sources.[1]

| Property | (R)-(+)-γ-Nonalactone | (S)-(-)-γ-Nonalactone | Racemic (±)-γ-Nonalactone |

| CAS Number | 63357-96-0[1] | 63357-97-1[1] | 104-61-0[4] |

| Molecular Formula | C₉H₁₆O₂[4] | C₉H₁₆O₂[4] | C₉H₁₆O₂[4] |

| Molecular Weight | 156.22 g/mol [4] | 156.22 g/mol [4] | 156.22 g/mol [4] |

| Odor Description | Sweet, soft coconut, fatty, milky[1] | Fatty, moldy, coconut character[1] | Strong coconut-like odor[2] |

| Natural Occurrence | Predominant in natural sources[1] | Less common in nature | Produced synthetically |

| Specific Rotation [α] | Data not available | Data not available | Data not available[4] |

Synthesis and Experimental Protocols

The synthesis of γ-nonalactone can be approached through methods that yield a racemic mixture or through enantioselective routes to produce a specific stereoisomer.

Racemic Synthesis

Commercial production often favors racemic synthesis due to cost-effectiveness.[1] Common methods include:

-

Reaction of an aldehyde and malonic acid: A Knoevenagel condensation followed by lactonization.

-

Intramolecular esterification: Cyclization of 4-hydroxynonanoic acid catalyzed by a strong acid.[4]

-

Free-radical addition: Reaction between an alcohol (hexanol) and acrylic acid.[4][5]

Detailed Protocol: Racemic Synthesis from Heptanal and Malonic Acid

This protocol is based on a two-step process involving a Knoevenagel-type condensation followed by acid-catalyzed lactonization.[6][7]

Step 1: Synthesis of 3-Nonenoic Acid

-

Reagents: Heptanal (40 mmol), malonic acid (40 mmol), triethylamine (B128534) (60 mmol), diethyl ether, 4N HCl, 1.25N NaOH.

-

Procedure: a. Charge a round-bottom flask with malonic acid, heptaldehyde, and triethylamine.[7] b. Heat the mixture at 100-110°C for 1 hour.[7] c. Cool the reaction mixture and transfer it to a separatory funnel with diethyl ether. d. Add 4N HCl and shake to separate the layers.[7] Wash the organic layer with water. e. Extract the acidic product into an aqueous layer using 1.25N NaOH. f. Wash the aqueous layer with diethyl ether to remove impurities. g. Re-acidify the aqueous layer with 4N HCl, causing the unsaturated acid to precipitate. h. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure to yield the crude 3-nonenoic acid.

Step 2: Lactonization to γ-Nonalactone

-

Reagents: Crude 3-nonenoic acid, 85% sulfuric acid or Amberlyst 15 cationic resin, heptane (B126788) (if using resin), sodium bicarbonate solution.

-

Procedure (using Sulfuric Acid): a. Add 85% H₂SO₄ to the crude acid.[6] b. Heat the mixture for approximately 1 hour.[6] c. Carefully add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the acid.[6] d. Extract the γ-nonalactone with diethyl ether. e. Wash the organic layer with water and dry over an anhydrous salt. f. Purify the final product by distillation.[6]

Enantioselective Synthesis

Producing enantiomerically pure γ-nonalactone requires stereocontrolled methods, often involving chiral starting materials or catalysts. While specific detailed protocols are proprietary, established strategies for other chiral γ-lactones provide a framework. A common approach involves using precursors from the "chiral pool," such as amino acids.

Conceptual Protocol: Enantioselective Synthesis from Glutamic Acid

This strategy can be adapted to produce either the (R) or (S) enantiomer by starting with the corresponding D- or L-glutamic acid.

-

Starting Material: L-glutamic acid to synthesize the (R)-lactone series or D-glutamic acid for the (S)-series.

-

Key Steps: a. Deamination and Reduction: Convert the amino acid to a chiral lactone intermediate, such as (S)-5-oxo-2-tetrahydrofurancarboxaldehyde. b. Side Chain Introduction (Wittig Reaction): React the aldehyde intermediate with a suitable phosphorane ylide (e.g., derived from a pentyl halide) to introduce the required five-carbon side chain. c. Hydrogenation: Reduce the resulting double bond to yield the final saturated γ-lactone, (R)-γ-nonalactone.

Analytical Methods: Chiral Separation

Distinguishing and quantifying the enantiomers of γ-nonalactone is critical for authenticity analysis and sensory studies. The primary technique for this is chiral gas chromatography (GC).

Detailed Protocol: Chiral GC Separation of Enantiomers

This protocol provides a general methodology for the enantioselective analysis of γ-lactones in a sample matrix like wine or a fragrance oil.[8]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

-

Chiral GC Column: A cyclodextrin-based chiral stationary phase is essential. An example is an Agilent CP-Chirasil-DEX CB column (or equivalent), which is effective for separating γ-lactone enantiomers.[8][9]

-

Gases: High-purity helium (carrier gas), hydrogen, and air (for FID).[8]

-

-

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples): a. To a 10 mL liquid sample (e.g., wine), add 2 g of NaCl and dissolve.[8] b. Add 5 mL of a suitable organic solvent (e.g., dichloromethane). c. Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.[8] d. Carefully collect the organic layer. e. Repeat the extraction and combine the organic extracts. f. Dry the combined extract over anhydrous sodium sulfate. g. Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.[8]

-

GC Analysis: a. Injection: Inject 1 µL of the prepared sample into the GC inlet. b. Chromatographic Conditions: Set up the GC with an appropriate temperature program to achieve baseline separation of the enantiomers. (Specific temperatures and ramp rates must be optimized for the specific column and instrument). c. Detection: Acquire the chromatogram. Identify the (R) and (S) peaks based on their retention times, confirmed by injecting authentic standards if available. d. Quantification: Calculate the concentration and enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers.[8]

Biological Activity and Olfactory Perception

The primary biological relevance of γ-nonalactone enantiomers lies in their interaction with the olfactory system. Olfactory receptors (ORs), located on the membranes of olfactory receptor neurons, are G protein-coupled receptors (GPCRs) that are themselves chiral proteins.[10][11]

The mechanism of odor perception is based on a "lock and key" or, more accurately, a "hand-in-glove" model. The three-dimensional structure of an odorant molecule (the "key" or "hand") must fit into the binding pocket of a specific OR (the "lock" or "glove").[12] Because the (R) and (S) enantiomers of γ-nonalactone have different spatial arrangements, they bind with different affinities to the chiral ORs.

This differential binding activates distinct signal transduction cascades, leading the brain to perceive two different smells.[1][12] One enantiomer may bind strongly to a specific receptor, producing a potent signal, while its mirror image may bind weakly or not at all, or it may bind to a completely different set of receptors. This principle of chiral recognition is the molecular basis for the distinct "sweet, milky coconut" scent of the (R)-enantiomer versus the "fatty, moldy" character of the (S)-enantiomer.[1]

References

- 1. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Gamma this compound / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]

- 4. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [scentree.co]

- 5. CN102060816A - Synthesis method of gamma-nonalactone - Google Patents [patents.google.com]

- 6. prezi.com [prezi.com]

- 7. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. gcms.cz [gcms.cz]

- 10. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 11. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensory evidence for olfactory receptors with opposite chiral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coconut Alchemist: A Technical Guide to the Natural Sources and Extraction of γ-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Nonalactone, a lipophilic molecule with a characteristic coconut-like, creamy, and fruity aroma, is a significant flavor and fragrance compound with wide applications in the food, beverage, cosmetic, and pharmaceutical industries. Its natural occurrence in a variety of fruits, dairy products, and fermented goods contributes to their desirable sensory profiles. The increasing consumer demand for natural ingredients has spurred significant interest in the identification of natural sources and the development of efficient extraction and biotechnological production methods for γ-nonalactone. This technical guide provides a comprehensive overview of the natural origins of γ-nonalactone, detailed methodologies for its extraction, and an exploration of its biosynthetic pathways.

Natural Occurrence of γ-Nonalactone

γ-Nonalactone is biosynthesized by a diverse range of plants and microorganisms. Its concentration can vary significantly depending on the species, cultivar, degree of ripeness, and processing conditions.

Table 1: Quantitative Occurrence of γ-Nonalactone in Various Natural Sources

| Natural Source | Scientific Name | Concentration Range | Reference(s) |

| Fruits | |||

| Apricot | Prunus armeniaca | Low (OAV < 5) | [1] |

| Peach | Prunus persica | Present (quantification variable) | [2][3] |

| Strawberry | Fragaria ananassa | Present (quantification variable) | [4] |

| Fermented Beverages | |||

| Wine (White) | Vitis vinifera | 0 - 16 µg/L | [5] |

| Wine (Red) | Vitis vinifera | 12 - 43 µg/L | [5] |

| Botrytized Wine | Vitis vinifera | Up to 43.5 µg/L | [5] |

| Aged Beer | Hordeum vulgare | 1.2 - 2.3 µg/L (γ-lactones) | [6][7] |

| Dairy Products | |||

| Milk Fat | Bos taurus | Present (quantification variable) | [8] |

| Butter | Bos taurus | Present (quantification variable) | |

| Cheese | Bos taurus | Present (quantification variable) |

OAV: Odor Activity Value

Extraction Methodologies

The extraction of γ-nonalactone from natural matrices requires careful selection of methods to ensure high yield and purity while preserving its aromatic integrity. The choice of technique depends on the nature of the source material, the concentration of the target compound, and the desired scale of operation.

Experimental Protocol 1: Solvent Extraction (Soxhlet) of γ-Nonalactone from Fruit

This protocol is suitable for the extraction of γ-nonalactone from a solid or semi-solid fruit matrix.

Materials:

-

Fruit sample (e.g., freeze-dried apricot powder)

-

Anhydrous sodium sulfate (B86663)

-

Extraction solvent (e.g., hexane (B92381) or a mixture of pentane (B18724) and diethyl ether)

-

Glass wool

-

Soxhlet extraction apparatus (thimble, extractor, round-bottom flask, condenser)

-

Heating mantle

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Sample Preparation: The fruit sample is freeze-dried and finely ground to increase the surface area for extraction. A known weight of the powdered sample (e.g., 10 g) is mixed with an equal amount of anhydrous sodium sulfate to remove residual moisture.[9]

-

Soxhlet Assembly: The Soxhlet apparatus is assembled with a 500-mL round-bottom flask containing approximately 300 mL of the chosen extraction solvent and a few boiling chips.[9]

-

Extraction: The sample mixture is placed in a cellulose (B213188) extraction thimble and inserted into the Soxhlet extractor. The apparatus is heated using a heating mantle to allow the solvent to boil and reflux. The extraction is carried out for 16-24 hours at a rate of 4-6 cycles per hour.[9]

-

Concentration: After extraction, the solvent, now containing the extracted compounds, is allowed to cool. The extract is then transferred to a rotary evaporator to remove the solvent under reduced pressure, yielding a concentrated crude extract.

-

Purification and Analysis: The crude extract can be further purified using column chromatography if necessary. The concentration of γ-nonalactone in the extract is determined using GC-MS by comparing its retention time and mass spectrum with that of an authentic standard.

Experimental Protocol 2: Steam Distillation of γ-Nonalactone from Fermented Beverages

This method is effective for isolating volatile compounds like γ-nonalactone from liquid matrices such as wine or beer.

Materials:

-

Fermented beverage sample (e.g., aged beer)

-

Steam distillation apparatus (boiling flask, still head, condenser, receiving flask)

-

Heating source (e.g., heating mantle)

-

Separatory funnel

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate

-

GC-MS for analysis

Procedure:

-

Apparatus Setup: A steam distillation apparatus is assembled. The fermented beverage is placed in the boiling flask.[10][11]

-

Distillation: The beverage is heated to boiling. The steam, carrying the volatile aroma compounds including γ-nonalactone, passes through the condenser.[11]

-

Condensate Collection: The condensed steam and volatiles are collected in a receiving flask. The distillate will consist of an aqueous layer and an oily layer containing the aroma compounds.

-

Liquid-Liquid Extraction: The collected distillate is transferred to a separatory funnel. An immiscible organic solvent, such as diethyl ether, is added to extract the γ-nonalactone from the aqueous phase. The mixture is shaken vigorously and allowed to separate. The organic layer is collected. This extraction step is repeated two to three times to maximize recovery.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then carefully evaporated using a gentle stream of nitrogen or a rotary evaporator to obtain the concentrated aroma extract.

-

Analysis: The presence and concentration of γ-nonalactone in the extract are determined by GC-MS analysis.

Experimental Protocol 3: Supercritical Fluid Extraction (SFE) of γ-Nonalactone

SFE using supercritical CO₂ is a green and efficient method for extracting thermally sensitive compounds.

Materials:

-

Source material (e.g., microbial biomass, ground fruit seeds)

-

Supercritical fluid extractor

-

Supercritical grade carbon dioxide (CO₂)

-

Co-solvent (e.g., ethanol), optional

-

Collection vessel

-

GC-MS for analysis

Procedure:

-

Sample Preparation: The solid sample is ground to a fine powder to increase the surface area. The moisture content should be optimized for efficient extraction.

-

SFE System Setup: The ground sample is packed into the extraction vessel of the SFE system.

-

Extraction Parameters: The system is pressurized with CO₂ to the desired supercritical pressure (e.g., 100-400 bar) and heated to the desired temperature (e.g., 40-60 °C).[12] A co-solvent like ethanol (B145695) can be added to the CO₂ stream to modify its polarity and enhance the extraction of more polar compounds. The CO₂ flow rate is set (e.g., 2-5 L/min).

-

Extraction and Collection: The supercritical CO₂ flows through the sample bed, dissolving the γ-nonalactone. The resulting solution is then depressurized in a collection vessel, causing the CO₂ to return to its gaseous state and the extracted γ-nonalactone to precipitate.

-

Analysis: The collected extract is dissolved in a suitable solvent and analyzed by GC-MS to determine the concentration of γ-nonalactone.

Biotechnological Production of γ-Nonalactone

The biotechnological production of γ-nonalactone offers a sustainable and "natural" alternative to chemical synthesis. This typically involves the microbial fermentation of precursor fatty acids.

Biosynthesis from Linoleic Acid

Several yeast species, including Saccharomyces cerevisiae, can produce γ-nonalactone from linoleic acid through a lipoxygenase-dependent pathway.

Caption: Biosynthesis pathway of γ-nonalactone from linoleic acid.

Bioconversion of Ricinoleic Acid

The yeast Yarrowia lipolytica is known for its ability to convert ricinoleic acid, the main fatty acid in castor oil, into γ-decalactone. While the primary product is γ-decalactone, the metabolic pathway can be engineered or optimized to favor the production of other lactones, including γ-nonalactone, through modifications of the β-oxidation cycle.[13][14][15][16]

Caption: Bioconversion of ricinoleic acid to γ-lactones by Yarrowia lipolytica.

Logical Workflow for Extraction and Purification

The isolation of pure γ-nonalactone from a natural source typically involves a multi-step process. The following diagram illustrates a general workflow.

Caption: A logical workflow for the extraction and purification of γ-nonalactone.

Conclusion

γ-Nonalactone is a valuable natural aroma compound with a widespread occurrence in nature. The choice of extraction method is critical and should be tailored to the specific characteristics of the source material. While traditional methods like solvent extraction and steam distillation are effective, modern techniques such as supercritical fluid extraction offer a more environmentally friendly and efficient alternative. Furthermore, the advancements in biotechnology, particularly in microbial fermentation and enzymatic conversions, present promising avenues for the sustainable and "natural" production of γ-nonalactone to meet the growing demands of various industries. Further research into optimizing these biotechnological pathways and exploring novel natural sources will be crucial for the future of natural flavor and fragrance production.

References

- 1. Characterization of the key aroma compounds in apricots (Prunus armeniaca) by application of the molecular sensory science concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Prunus persica (Rosaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. mdpi.com [mdpi.com]

- 4. strawberry fragaria ananassa: Topics by Science.gov [science.gov]

- 5. adv-bio.com [adv-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry [jstage.jst.go.jp]

- 9. epa.gov [epa.gov]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. Steam distillation - Wikipedia [en.wikipedia.org]

- 12. Extraction of Bioactive Compounds Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Aldehyde Accumulation in Aged Alcoholic Beer: Addressing Acetaldehyde Impacts on Upper Aerodigestive Tract Cancer Risks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data of Gamma-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

Gamma-nonalactone (B146572), a widely used flavoring and fragrance ingredient, has undergone extensive toxicological evaluation to establish its safety profile. This guide provides a comprehensive overview of the available toxicological data, including quantitative summaries, detailed experimental protocols, and visual representations of key experimental workflows. The information is intended to support researchers, scientists, and professionals in the fields of drug development and safety assessment.

Toxicological Data Summary

The toxicological profile of gamma-nonalactone has been characterized through a variety of studies, including acute, subchronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, reproductive and developmental effects, and skin sensitization. For certain endpoints, data from structurally related compounds, primarily gamma-caprolactone, have been used to fill data gaps through a read-across approach.

The following tables summarize the key quantitative data from toxicological studies on gamma-nonalactone and its read-across analog, gamma-caprolactone.

Table 1: Acute Toxicity of gamma-Nonalactone

| Test Type | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg bw | [1] |

| Acute Oral Toxicity | Rat (male) | Oral | 6600 mg/kg bw | [2][3][4] |

| Acute Oral Toxicity | Rat (male, female) | Gavage | 9780 mg/kg bw | [3][5] |

| Acute Oral Toxicity | Guinea Pig | Oral | 3440 mg/kg bw | [3][5] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg bw | [2][3][4][5] |

Table 2: Repeated-Dose and Developmental Toxicity (via Read-Across with gamma-Caprolactone)

| Test Type | Species | Route | NOAEL/NOEL | Study Duration | Substance | Reference |

| Subchronic Toxicity | Rat (Sprague Dawley) | Oral Gavage | 1000 mg/kg bw/day (NOAEL) | 28 days | gamma-Caprolactone | [2][6][7] |

| Subchronic Toxicity | Rat | Oral Gavage | 300 mg/kg bw/day (NOEL) | Not Specified | gamma-Caprolactone | [2] |

| Developmental Toxicity | Not Specified | Not Specified | 1000 mg/kg/day (NOAEL for maternal and developmental toxicity) | Not Specified | gamma-Caprolactone | [6] |

Table 3: Genotoxicity of gamma-Nonalactone

| Test Type | System | Concentration/Dose | Result | Reference |

| Mutagenicity (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | Not Specified | Negative | [8] |

| Mutagenicity (BlueScreen Assay) | Human-derived cells | Not Specified | Negative | [6] |

| Mutagenicity (Mouse Lymphoma Assay) | L5178y TK+/- cells | 400 µg/ml (with S9), 1000 µg/ml (without S9) | Positive (with S9), Negative (without S9) | [9] |

| Clastogenicity (In vivo Micronucleus Test) | NMRI mice | 500, 1000, or 2000 mg/kg bw | Negative | [6] |

| Unscheduled DNA Synthesis | Rat hepatocytes | 500 µg/ml | Negative | [9] |

Table 4: Other Toxicological Endpoints for gamma-Nonalactone

| Test Type | Species | Finding | Reference |

| Skin Irritation | Rabbit | Not irritating | [2] |

| Eye Irritation | Not Specified | Not irritating | [2] |

| Skin Sensitization | Human | Not a sensitizer (B1316253) in a maximization test | [2] |

| Carcinogenicity | Mice | No evidence of carcinogenic activity | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments conducted on gamma-nonalactone.

-

Objective: To determine the acute oral toxicity (LD50) of gamma-nonalactone.

-

Test Guideline: Based on principles of OECD Guideline 401.

-

Test System: Groups of rats and guinea pigs of both sexes.[1][3][5]

-

Administration: A single dose of gamma-nonalactone was administered by oral intubation (gavage).[1]

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of two weeks.[1]

-

Endpoints: Mortality, clinical signs of toxicity (e.g., depression, salivation).[1]

-

Objective: To evaluate the clastogenic potential of gamma-nonalactone in vivo.

-

Test Guideline: Conducted in compliance with GLP regulations and in accordance with OECD TG 474.[6]

-

Test System: Groups of male and female NMRI mice.[6]

-

Administration: The test material was administered in corn oil via oral gavage.[6]

-

Dosage: Doses of 500, 1000, or 2000 mg/kg body weight were administered.[6]

-

Sample Collection: Bone marrow was extracted at 24 and 48 hours post-administration.[6]

-

Analysis: Polychromatic erythrocytes were examined for the presence of micronuclei.[6]

-

Objective: To determine the subchronic oral toxicity of gamma-caprolactone.

-

Test Guideline: OECD Guideline 407 compliant and performed under GLP.[6][7]

-

Administration: gamma-Caprolactone was administered daily via oral gavage for 28 days.[6][7]

-

Dosage Levels: 0 (vehicle control: deionized water), 30, 100, 300, or 1000 mg/kg/day.[6][7]

-